N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-18(21,12-19-17(20)13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)22-16/h2-3,5-6,9-11,13,21H,4,7-8,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXDVVYXSVMVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCC=CC1)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide involves several steps. One common synthetic route includes the reaction of benzofuran with a suitable propylating agent to introduce the hydroxypropyl group. This intermediate is then reacted with cyclohex-3-enecarboxylic acid or its derivatives to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often include optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it is used in the development of new materials and as a chemical intermediate in various processes.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to modulation of their activity. The hydroxypropyl group enhances the compound’s solubility and bioavailability, while the cyclohexene carboxamide group contributes to its stability and binding affinity. These interactions result in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, comparisons can be inferred based on functional groups and compound classes mentioned in the evidence:
Amide Derivatives
- Target Compound : The carboxamide group in N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide may share reactivity with acetamide derivatives listed in (e.g., CAS 2738952-61-7). However, the latter contains perfluoroalkyl thio groups, which confer hydrophobicity and chemical stability—features absent in the target compound.
- Key Difference : The absence of fluorine substituents in the target compound likely reduces its environmental persistence compared to perfluoroalkylated acetamides, which are regulated due to toxicity concerns .
Hydroxypropyl-Functionalized Compounds
- DIOLEOYL EDTHP-MONIUM METHOSULFATE (): This quaternary ammonium salt with hydroxypropyl groups is used as an antistatic agent. The target compound’s hydroxypropyl group may similarly enable hydrogen bonding, but its lack of a charged ammonium group limits utility in ionic applications.
Benzofuran-Containing Analogs
- Benzofuran derivatives are common in pharmaceuticals (e.g., anticoagulants, antimicrobials). The target compound’s benzofuran moiety could impart bioactivity, but specific pharmacological data are unavailable in the provided evidence.
Data Table: Structural and Functional Comparisons
Research Findings and Limitations
- Gaps in Evidence: Neither the TRI list () nor the cosmetic inventory () directly addresses the target compound.
- Hypothetical Insights :
- The cyclohexene carboxamide group may confer rigidity compared to linear analogs, influencing binding affinity in drug design.
- Unlike perfluoroalkylated compounds (), the target compound’s environmental impact remains unstudied.
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 299.4 g/mol. Its structure features a benzofuran moiety, a hydroxypropyl group, and a cyclohexene carboxamide group. These structural components contribute to its unique chemical reactivity and biological properties.
Biological Activities
Research indicates that compounds containing benzofuran moieties often exhibit anti-inflammatory , antioxidant , and anticancer properties. The hydroxypropyl group enhances the compound's solubility and bioavailability, which are critical factors for pharmacological efficacy.
- Anti-inflammatory Activity : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.
- Antioxidant Activity : It potentially scavenges free radicals, thereby reducing oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and activating apoptotic pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide | Similar benzofuran and hydroxypropyl groups | Different substituent positioning affects biological activity |
| N-(1-(benzofuran-2-yl)propan-2-yl)cyclohex-3-enecarboxamide | Benzofuran moiety with propanoyl instead of hydroxypropyl | Variations in side chains influence solubility and activity |
| 5-(benzofuran)-penta-dienes | Contains benzofuran but lacks cyclohexene structure | Focused on different reactivity patterns due to unsaturation |
This table highlights how variations in substituents and structural arrangements can lead to differences in biological activity, emphasizing the distinctiveness of this compound.
Anticancer Activity
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant growth inhibition:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 10.5 |
| A549 | 12.8 |
| HepG2 | 9.4 |
These findings suggest that the compound has promising potential as an anticancer agent.
Anti-inflammatory Effects
In another study, the compound was tested for its ability to reduce inflammation in a rat model induced by carrageenan. The results showed a significant reduction in paw edema compared to the control group:
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 30 |
| High Dose | 55 |
This data supports the hypothesis that this compound possesses anti-inflammatory properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step organic reactions, such as coupling benzofuran-2-carboxylic acid derivatives with hydroxylpropyl-cyclohexene intermediates. Key steps include:
- Coupling reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO⁻ under microwave-assisted conditions for efficient amide bond formation .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity products .
- Critical parameters : Temperature (40–60°C), solvent choice (DMF or DCM), and reaction time (6–12 hours) significantly impact yields (reported 60–85%) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical techniques :
- NMR spectroscopy : and NMR to verify benzofuran and cyclohexene moieties; hydroxypropyl protons appear as distinct doublets (~δ 4.2–4.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₁NO₃: 312.1594) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry (if crystals are obtainable) .
Q. What are the key chemical reactions this compound undergoes, and how do they inform derivatization strategies?
- Reactivity profile :
- Oxidation : Hydroxyl group oxidation (e.g., PCC) yields a ketone derivative, altering hydrogen-bonding capacity .
- Reduction : LiAlH₄ reduces amide groups to amines, enabling peptide-like modifications .
- Substitution : Electrophilic aromatic substitution on benzofuran (e.g., bromination) for functional group diversification .
Advanced Research Questions
Q. How does the stereochemistry of the hydroxypropyl group influence biological activity, and what experimental approaches resolve conflicting data on enantiomer-specific effects?
- Contradiction analysis : Conflicting reports on enantiomer activity (e.g., R vs. S configurations) may arise from assay variability (e.g., cell permeability differences).
- Methodology :
- Chiral separation : Use of chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers .
- In vitro assays : Parallel testing in neuronal cell models (e.g., SH-SY5Y) to compare neuroprotective efficacy .
- Molecular docking : Computational modeling (AutoDock Vina) to assess binding affinity differences to targets like NMDA receptors .
Q. What strategies mitigate instability of the cyclohexene ring under physiological conditions, and how does this affect in vivo pharmacokinetics?
- Stability challenges : Cyclohexene’s susceptibility to oxidation in plasma (e.g., forming epoxides) reduces bioavailability .
- Solutions :
- Prodrug design : Masking the cyclohexene via esterification (e.g., acetyl-protected derivatives) to enhance metabolic stability .
- Nanocarrier encapsulation : Liposomal formulations to protect the core structure during systemic circulation .
Q. How do structural analogs (e.g., furan vs. benzodioxin substitutions) compare in target selectivity for neurological disorders?
- Comparative analysis :
- Benzodioxin analogs : Exhibit higher logP values (2.8 vs. 2.2), improving blood-brain barrier penetration but increasing off-target effects .
- Furan derivatives : Lower metabolic stability due to furan ring oxidation but higher specificity for serotonin receptors .
- Methodology :
- SAR studies : Systematic substitution of benzofuran with heterocycles (e.g., thiophene) and in vitro screening against receptor panels .
Q. What computational models predict the compound’s interaction with amyloid-beta aggregates in Alzheimer’s disease research?
- Modeling approaches :
- Molecular dynamics (MD) simulations : AMBER or GROMACS to study binding to Aβ₁–₄₂ fibrils, focusing on hydrogen-bonding and hydrophobic interactions .
- Free energy calculations : MM-PBSA to quantify binding affinities, correlating with in vitro inhibition (IC₅₀ values) .
Data Contradiction and Resolution
Q. How to reconcile discrepancies in reported IC₅₀ values for acetylcholinesterase inhibition across studies?
- Potential sources :
- Assay variability : Differences in substrate (acetylthiocholine vs. butyrylthiocholine) or enzyme sources (human vs. electric eel) .
- Compound purity : Impurities >5% (e.g., unreacted starting materials) skew results .
- Resolution :
- Standardized protocols : Use recombinant human AChE and LC-MS-validated compound batches .
Methodological Framework for Future Studies
- Guiding principle : Link research to neurological disease mechanisms (e.g., amyloid cascade hypothesis) and chemical reactivity theories (e.g., Frontier Molecular Orbital analysis) .
- Experimental design : Incorporate multi-omics approaches (e.g., metabolomics of treated neuronal cells) to elucidate off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
